

Technical Support Center: JTV-519 Fumarate in Cardiac Function Research

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Compound of Interest

Compound Name: JTV-519 fumarate

Cat. No.: B2872935

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This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments on the dose-dependent response of cardiac function to **JTV-519 fumarate**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JTV-519 in cardiomyocytes?

A1: JTV-519 is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state. This stabilization reduces diastolic calcium (Ca^{2+}) leak from the sarcoplasmic reticulum (SR), a key factor in various cardiac pathologies.[1][2][3] It is important to note that JTV-519 is also known to be a multi-channel blocker, affecting other ion channels, which can contribute to its overall electrophysiological effects.[4]

Q2: What is a typical effective concentration range for JTV-519 in in vitro cardiomyocyte studies?

A2: Based on published literature, a common concentration range for in vitro studies is 0.3 μM to 3.0 μM . [5] However, the optimal concentration can vary depending on the specific experimental model and the parameter being measured. Some studies have noted a decline in beneficial effects at higher concentrations (e.g., 1 μM) in failing heart models.[3]

Q3: How should I dissolve and store **JTV-519 fumarate**?

A3: **JTV-519 fumarate** is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For final experimental concentrations, the DMSO stock is further diluted in the appropriate physiological buffer. It is crucial to keep the final DMSO concentration in your experiments low (typically <0.1%) to avoid solvent-induced effects on cardiomyocytes. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.

Q4: Can JTV-519 affect myofilament Ca^{2+} sensitivity?

A4: Studies have shown that at effective concentrations for reducing SR Ca^{2+} leak, JTV-519 does not significantly alter myofilament Ca^{2+} sensitivity.^[5] This suggests that its primary effects on contractility are mediated through changes in intracellular Ca^{2+} handling rather than direct modulation of the contractile machinery.

Q5: Is the effect of JTV-519 dependent on the presence of FKBP12.6?

A5: The role of FKBP12.6 (calstabin-2) in the action of JTV-519 has been a subject of investigation. While some studies suggest that JTV-519 enhances the binding of FKBP12.6 to RyR2, others have shown that JTV-519 can suppress spontaneous Ca^{2+} release from the SR even in the absence of FKBP12.6, indicating a direct effect on the RyR2 channel itself.^[6]

Data Presentation: Dose-Dependent Effects of JTV-519

The following tables summarize the quantitative effects of JTV-519 on key cardiac function parameters at various concentrations.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca^{2+} Leak in Cardiomyocytes

JTV-519 Concentration (μM)	Parameter Measured	Species/Model	Key Finding	Reference
1.0	Ca ²⁺ Spark Frequency	Murine Cardiomyocytes (with Ouabain)	Significantly reduced Ca ²⁺ spark frequency.	[1]
1.0	Diastolic Ca ²⁺ Leak	Hypoxic HL-1 Cardiomyocytes	Reduced SR Ca ²⁺ leak by 35%.	[7]
1.0	Diastolic Contractions	Rat Cardiomyocytes (β-adrenergic stimulation)	Decreased the amplitude of diastolic contractions to ~16% of control.	[5]

Table 2: Dose-Dependent Effect of JTV-519 on Ca²⁺ Transients and Cell Shortening in Rat Ventricular Cardiomyocytes

JTV-519 Concentration (μM)	Ca ²⁺ Transient Peak Amplitude (% of Control)	Cell Shortening Amplitude (% of Control)	Reference
0.3	Dose-dependent decrease	Dose-dependent decrease	[5]
1.0	~64% of control (at 1.8 mM ext. Ca ²⁺)	~47% of control (at 1.8 mM ext. Ca ²⁺)	[5]
3.0	Further dose-dependent decrease	Further dose-dependent decrease	[5]

Table 3: Effect of JTV-519 on Action Potential Duration (APD) in Guinea-Pig Atrial Cells

JTV-519 Concentration (μM)	Effect on APD	Key Finding	Reference
1.0	Mild prolongation	Inhibition of IKr contributes to APD prolongation.	[8]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is a standard enzymatic digestion method for isolating high-quality, Ca^{2+} -tolerant ventricular myocytes from adult rodents.

Materials:

- Langendorff perfusion system
- Collagenase type II
- Perfusion buffer (Ca^{2+} -free)
- Digestion buffer (containing collagenase)
- Stop buffer (containing bovine serum albumin)
- Graded Ca^{2+} reintroduction buffers

Procedure:

- Anesthetize the animal and perform a thoracotomy to expose the heart.
- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with Ca^{2+} -free perfusion buffer for 5-10 minutes to wash out blood and stop contractions.

- Switch to digestion buffer containing collagenase and perfuse until the heart becomes flaccid (typically 10-20 minutes).
- Remove the heart from the cannula and gently tease the ventricular tissue apart in a petri dish containing stop buffer.
- Filter the cell suspension through a nylon mesh to remove large debris.
- Allow the myocytes to settle by gravity and gently resuspend the pellet in a series of buffers with gradually increasing Ca^{2+} concentrations to restore Ca^{2+} tolerance.
- The final cell suspension should contain a high percentage of rod-shaped, quiescent cardiomyocytes ready for experimentation.

Protocol 2: Measurement of Sarcoplasmic Reticulum (SR) Ca^{2+} Leak

This protocol describes the measurement of spontaneous Ca^{2+} release events (Ca^{2+} sparks) as an indicator of SR Ca^{2+} leak using confocal microscopy.

Materials:

- Isolated cardiomyocytes
- Fluo-4 AM (or other suitable Ca^{2+} indicator)
- Confocal microscope with line-scanning capabilities
- Image analysis software

Procedure:

- Load isolated cardiomyocytes with Fluo-4 AM by incubating them in a solution containing the dye.
- Allow for de-esterification of the dye.
- Place the coverslip with loaded cells onto the stage of the confocal microscope.

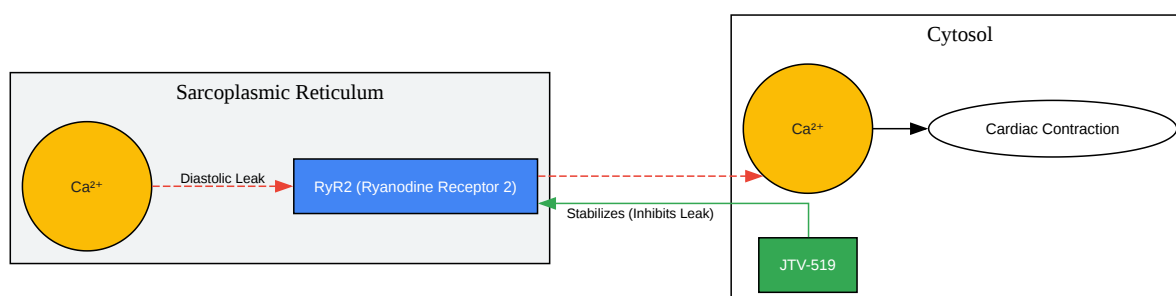
- Acquire line-scan images along the longitudinal axis of the cardiomyocyte.
- To induce SR Ca^{2+} leak, you can use agents like ouabain or isoproterenol.
- Record images before and after the application of JTV-519 at various concentrations.
- Analyze the line-scan images to detect and quantify Ca^{2+} sparks (frequency, amplitude, duration, and width).

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
No observable effect of JTV-519 on SR Ca ²⁺ leak.	1. Incorrect drug concentration. 2. Degraded JTV-519 stock solution. 3. Cell health is compromised. 4. The experimental model does not exhibit significant baseline SR Ca ²⁺ leak.	1. Verify calculations and prepare fresh dilutions. 2. Prepare a fresh stock solution of JTV-519. 3. Assess myocyte viability (e.g., morphology, response to pacing). 4. Induce SR Ca ²⁺ leak with an agonist (e.g., isoproterenol, ouabain) before applying JTV-519.
High variability in Ca ²⁺ transient measurements.	1. Inconsistent dye loading. 2. Phototoxicity or dye bleaching. 3. Heterogeneity in the cardiomyocyte population.	1. Optimize Fluo-4 AM loading concentration and incubation time. 2. Reduce laser power and/or exposure time. 3. Analyze a sufficient number of cells to obtain statistically significant data.
Cardiomyocytes become hypercontracted or die during the experiment.	1. Ca ²⁺ overload. 2. Poor cell quality after isolation. 3. High concentration of DMSO in the final solution.	1. Ensure proper Ca ²⁺ concentrations in all buffers. 2. Optimize the cardiomyocyte isolation protocol to improve cell viability. 3. Keep the final DMSO concentration below 0.1%.
Unexpected pro-arrhythmic effects observed.	1. JTV-519's off-target effects on other ion channels (e.g., K ⁺ channels).[4][8] 2. Use of a very high concentration of JTV-519.	1. Be aware of the multi-channel blocking properties of JTV-519 and interpret results accordingly. 2. Perform dose-response experiments to identify the optimal therapeutic window.

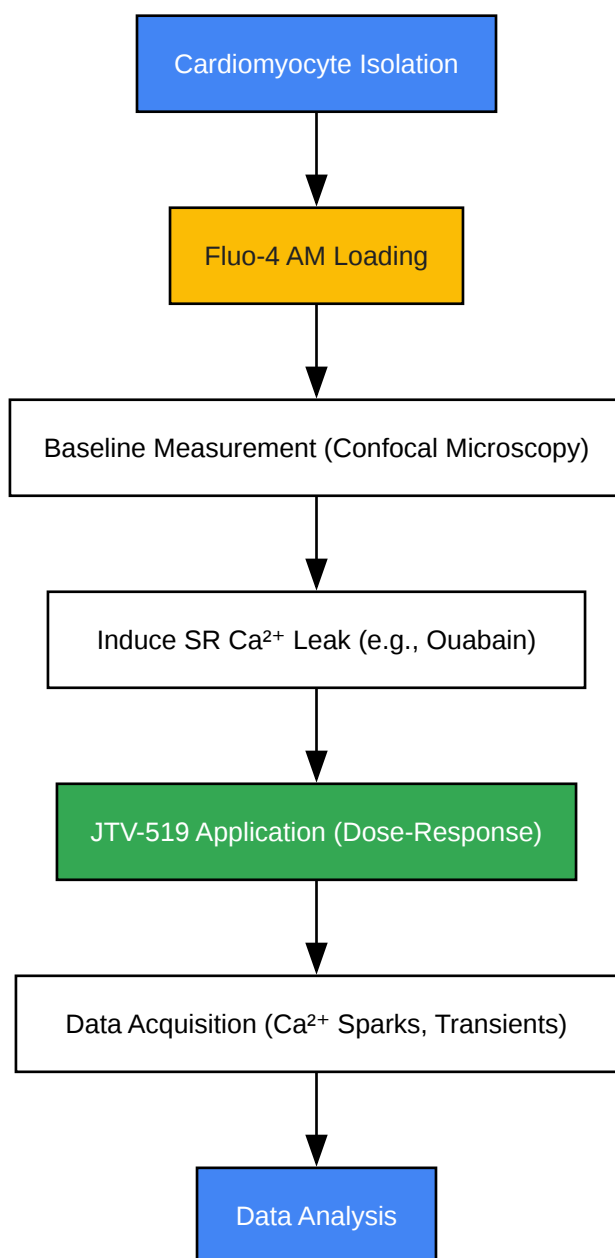
Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by JTV-519 and a typical experimental workflow.



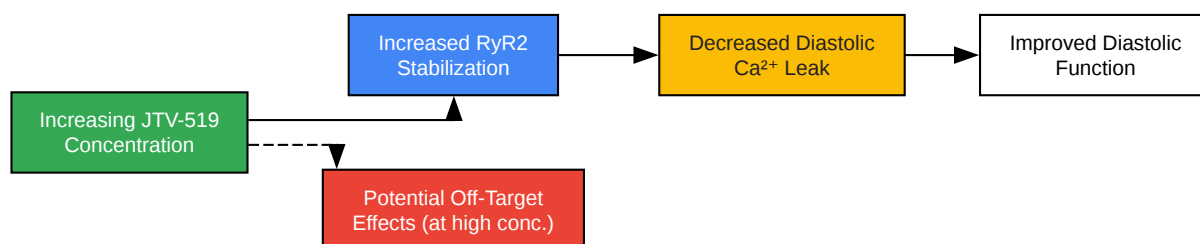
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Caption: JTV-519's primary mechanism of action on the RyR2 channel.



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Caption: A typical experimental workflow for studying JTV-519 effects.



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Caption: Logical relationship of JTV-519's dose-dependent effects.

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